molecular formula C13H12F2O B12836639 4-(2,4-Difluorophenyl)-2-methylcyclohex-2-en-1-one

4-(2,4-Difluorophenyl)-2-methylcyclohex-2-en-1-one

Cat. No.: B12836639
M. Wt: 222.23 g/mol
InChI Key: ISBSPZZMLDCRCS-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-2-methyl-2-cyclohexen-1-one is an organic compound characterized by the presence of a difluorophenyl group attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)-2-methyl-2-cyclohexen-1-one typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable cyclohexanone derivative under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-2-methyl-2-cyclohexen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(2,4-Difluorophenyl)-2-methyl-2-cyclohexen-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)-2-methyl-2-cyclohexen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenyl isocyanate
  • 2,4-Difluorophenyl isothiocyanate
  • 4-(Trifluoromethyl)phenyl isocyanate

Uniqueness

4-(2,4-Difluorophenyl)-2-methyl-2-cyclohexen-1-one is unique due to its specific structural features, such as the presence of both a difluorophenyl group and a cyclohexenone ring. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H12F2O

Molecular Weight

222.23 g/mol

IUPAC Name

4-(2,4-difluorophenyl)-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C13H12F2O/c1-8-6-9(2-5-13(8)16)11-4-3-10(14)7-12(11)15/h3-4,6-7,9H,2,5H2,1H3

InChI Key

ISBSPZZMLDCRCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CCC1=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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